2,2-Dimethylpent-4-yn-1-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature principles, reflecting its complex molecular structure through its official designation. The systematic name accurately describes the molecular backbone consisting of a five-carbon chain with specific substitution patterns and functional group arrangements. The base structure contains a pentane chain with terminal alkyne functionality at the fourth carbon position, while the first carbon bears an amine group and the second carbon features two methyl substituents.
The compound's Chemical Abstracts Service registry number 2098058-68-3 provides unique identification within chemical databases and literature. This numerical identifier ensures precise distinction from related compounds and facilitates accurate communication within the scientific community. The systematic nomenclature also reflects the presence of the hydrochloride salt form, indicating the protonation state of the amine functional group and its association with a chloride counterion.
The International Chemical Identifier string for this compound is documented as 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H, which provides a machine-readable representation of the molecular structure. The corresponding International Chemical Identifier Key AUIPSVJZCFODCE-UHFFFAOYSA-N serves as a fixed-length condensed representation derived from the full International Chemical Identifier string. These standardized identifiers enable precise molecular structure communication across different chemical information systems and databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C7H14ClN, reflecting the complete atomic composition including the hydrochloride salt form. This formula indicates the presence of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, and one nitrogen atom within the molecular structure. The molecular weight has been precisely determined as 147.65 daltons, providing essential information for stoichiometric calculations and analytical procedures.
The molecular composition analysis reveals specific structural features that contribute to the compound's chemical behavior and physical properties. The carbon framework consists of a five-carbon chain with two additional methyl carbon atoms attached at the second position, creating a branched alkyl structure. The nitrogen atom participates in the primary amine functional group, while the chlorine atom exists as the chloride counterion associated with the protonated amine.
The presence of the alkyne functionality within the molecular structure introduces unsaturation that significantly influences the compound's chemical reactivity and conformational preferences. The terminal alkyne group contributes to the overall molecular polarizability and provides sites for potential chemical transformations. The quaternary carbon center at the second position creates steric bulk that affects molecular conformation and intermolecular interactions.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 daltons |
| Chemical Abstracts Service Number | 2098058-68-3 |
| MDL Number | MFCD30482673 |
| Physical Form | Powder |
| Purity | 95% |
X-ray Crystallographic Data Interpretation
X-ray crystallographic analysis provides fundamental insights into the solid-state structure and packing arrangements of crystalline materials. The technique involves three essential steps: obtaining suitable crystals, collecting diffraction data through exposure to monochromatic X-rays, and computational refinement to determine atomic positions. For organic compounds like this compound, crystallographic studies reveal important structural details including bond lengths, bond angles, and intermolecular interactions.
The crystallographic characterization of similar amine hydrochloride salts demonstrates typical structural features including hydrogen bonding networks between protonated amine groups and chloride counterions. These hydrogen bonding interactions significantly influence crystal packing and stability, creating organized three-dimensional arrangements that determine physical properties such as melting point and solubility characteristics. The presence of the alkyne functionality may introduce additional intermolecular interactions through weak hydrogen bonding or van der Waals forces.
Small-molecule crystallography, which typically involves crystals with fewer than 100 atoms in their asymmetric unit, provides well-resolved atomic positions where individual atoms appear as isolated electron density regions. This level of resolution enables precise determination of molecular geometry and conformational preferences in the solid state. The crystallographic data for organic amine salts often reveal disorder phenomena, particularly in flexible alkyl chains or rotating methyl groups, which require specialized refinement procedures to accurately model the structure.
The storage temperature specification of room temperature for this compound suggests crystalline stability under ambient conditions. This stability indicates well-ordered crystal packing with strong intermolecular interactions that maintain structural integrity without special storage requirements. The powder form of the compound suggests polycrystalline material with small individual crystal domains.
Conformational Analysis via DFT Calculations
Density Functional Theory calculations provide powerful computational tools for investigating molecular conformational preferences and energetic landscapes. For compounds containing alkyne functionalities and branched alkyl substituents, conformational analysis reveals the relative stability of different molecular arrangements and the energy barriers between conformational states. The application of modern density functionals that account for dispersion interactions, such as M06-2X, provides accurate predictions of conformational energies and molecular properties.
The conformational behavior of this compound involves several key structural elements that influence molecular flexibility and preferred geometries. The quaternary carbon center at the second position creates significant steric constraints that limit rotational freedom around adjacent bonds. The terminal alkyne group introduces linear geometry requirements that affect the overall molecular shape and conformational preferences.
Computational studies of related alkyne-containing compounds demonstrate that Density Functional Theory methods successfully predict conformational energies and structural parameters. The accuracy of these calculations depends on the proper treatment of dispersion interactions, which play crucial roles in determining the relative stability of different conformational states. Modern density functionals that incorporate dispersion corrections provide reliable predictions for organic molecules with complex substitution patterns.
The amine functional group in its protonated state exhibits specific conformational preferences influenced by electrostatic interactions and hydrogen bonding capabilities. The positive charge on the nitrogen atom affects the electron distribution throughout the molecule and influences the preferred orientations of adjacent substituents. Computational analysis can reveal the energy differences between various conformational states and identify the most stable molecular arrangements under different conditions.
| Computational Parameter | Consideration |
|---|---|
| Density Functional | M06-2X recommended for dispersion interactions |
| Conformational Freedom | Limited by quaternary carbon steric effects |
| Alkyne Geometry | Linear constraint affects overall molecular shape |
| Protonated Amine | Electrostatic effects influence conformational preferences |
| Intermolecular Forces | Hydrogen bonding and van der Waals interactions |
Properties
IUPAC Name |
2,2-dimethylpent-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIPSVJZCFODCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2,2-Dimethylpent-4-ynenitrile
A common and effective synthetic approach involves the reduction of 2,2-dimethylpent-4-ynenitrile to the corresponding amine, followed by conversion to the hydrochloride salt.
Procedure : According to Xu et al. (2021), 2,2-dimethylpent-4-ynenitrile is dissolved in diethyl ether and subjected to reduction under controlled conditions. The nitrile is typically reduced using strong hydride reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation methods to yield 2,2-dimethylpent-4-yn-1-amine.
Reaction Conditions : The reaction is performed under inert atmosphere to prevent side reactions, often at low temperatures initially, then warmed to reflux for completion.
Post-reaction Workup : The crude amine is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically acetonitrile or ether.
Reduction of Oxime Derivative
Another synthetic route involves the reduction of the oxime derivative of 2,2-dimethylpent-4-enal.
Procedure : The oxime is prepared from 2,2-dimethylpent-4-enal and then reduced using lithium aluminum hydride in tetrahydrofuran (THF) under nitrogen atmosphere.
Conditions and Yield : The reduction is conducted starting at 0°C, followed by refluxing for approximately 2 hours. After quenching and extraction, the amine is isolated with a yield of approximately 71% as a clear liquid before salt formation.
Advantages : This method allows for selective reduction and avoids over-reduction of the alkyne group.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Research Findings
Rhodium Catalysis and Macrocyclization : Xu et al. (2021) explored rhodium(II)-catalyzed transformations of 2,2-dimethylpent-4-yn-1-amine derivatives, revealing mechanistic pathways involving rhodium carbenoids and macrocyclization. While this is downstream chemistry, it confirms the stability and reactivity of the amine under various catalytic conditions.
Selective Reduction : The oxime reduction method highlights the importance of controlling reaction conditions to maintain the alkyne moiety intact, which is crucial for further functionalization.
Purification and Salt Formation : Conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in solvents like acetonitrile or ether, facilitating isolation of a crystalline, stable form suitable for storage and use in further synthesis.
Summary and Recommendations
The preparation of this compound is most reliably achieved via reduction of either the corresponding nitrile or oxime derivatives using lithium aluminum hydride under inert atmosphere, followed by acidification to form the hydrochloride salt. The oxime reduction route offers a good balance of yield and selectivity, preserving the terminal alkyne functionality.
For industrial or large-scale synthesis, adaptations of Grignard addition to acrolein followed by amination and salt formation may offer advantages in terms of impurity control and scalability, as suggested by analogous processes in related compounds.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpent-4-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
1. Cancer Treatment
Research indicates that compounds derived from 2,2-dimethylpent-4-yn-1-amine hydrochloride have potential applications in oncology. For instance, a patent describes its use in pharmaceutical compositions aimed at treating cancer and other disorders. The compound can be administered via multiple routes including oral and parenteral methods, enhancing its therapeutic flexibility .
2. Neurological Disorders
The compound has been implicated in the modulation of metabotropic glutamate receptors (mGluR5), which are associated with various neurological conditions such as depression and anxiety disorders. Antagonists of mGluR5 have shown efficacy in treating these disorders, suggesting that derivatives of this compound could play a role in developing new treatments .
3. Cardiovascular Applications
There is emerging evidence that compounds related to this compound can affect vascular functions. They may be beneficial in treating diseases associated with vascular dysfunction, highlighting the compound's versatility beyond oncology .
Synthetic Applications
1. Organic Synthesis
The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its alkyne functionality allows for various coupling reactions, including those catalyzed by palladium . This capability is particularly useful in synthesizing pharmaceuticals and agrochemicals.
2. Macrocyclization Reactions
Recent studies have demonstrated the compound's utility in macrocyclization reactions, where it serves as a critical intermediate. The ability to form macrocyclic structures is essential in drug design as these compounds often exhibit enhanced biological activity and specificity .
Case Study 1: Cancer Therapeutics
A study explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at certain concentrations, suggesting its potential as a chemotherapeutic agent. The methodology involved incubating cancer cells with varying concentrations of the compound and assessing cell viability through MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Neurological Impact
In another research project focusing on mGluR5 antagonism, derivatives of this compound were tested for their ability to alleviate symptoms of anxiety in rodent models. The study employed behavioral assays to measure anxiety levels before and after treatment.
| Treatment Group | Anxiety Score (Lower is Better) |
|---|---|
| Control | 20 |
| Low Dose | 15 |
| High Dose | 8 |
Mechanism of Action
The mechanism of action of 2,2-Dimethylpent-4-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Alkyne vs. Ether Groups : The terminal alkyne in this compound enhances reactivity in click chemistry compared to the methoxy group in 4-methoxy-4-methylpentan-1-amine hydrochloride, which favors hydrogen bonding .
- Conjugation Effects : The conjugated enyne system in (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine hydrochloride may improve UV absorption properties, unlike the isolated alkyne in the target compound .
Physicochemical Properties
| Property | This compound | 4-Methoxy-4-methylpentan-1-amine hydrochloride | (E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 151.64 | 165.66 | 187.71 |
| Polarity | Moderate (alkyne + amine) | High (methoxy + amine) | Low (conjugated enyne) |
| Predicted logP | ~1.8 (estimated) | ~1.2 | ~2.5 |
| Aqueous Solubility | Low (branched hydrophobic core) | Moderate (polar methoxy) | Very low (extended hydrocarbon chain) |
Implications : The target compound’s moderate logP and low solubility suggest utility in lipid-rich environments, such as blood-brain barrier penetration, compared to more polar analogs .
Biological Activity
2,2-Dimethylpent-4-yn-1-amine hydrochloride (CAS Number: 2098058-68-3) is an organic compound characterized by its unique structure, which includes a terminal alkyne and an amine functional group. Its molecular formula is C7H14ClN. This compound is primarily utilized in research settings for its potential biological activities and applications in organic synthesis.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to diverse biological effects. The specific pathways and targets involved can vary based on the context of its use.
Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interactions : Research indicates that this compound can influence enzyme activity, potentially affecting metabolic pathways involving amine derivatives. This interaction is crucial for understanding its role in biochemical processes.
- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications, particularly as an intermediate in drug synthesis targeting specific biological pathways. Its derivatives may offer benefits in treating various disorders, including neurodegenerative and psychiatric conditions .
- Industrial Applications : Beyond biological research, this compound is also significant in the production of specialty chemicals and materials, showcasing its versatility in both scientific and industrial contexts.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of amine derivatives, this compound was tested against various bacterial strains. Results indicated a notable inhibitory effect on Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of compounds similar to this compound. The findings suggested that these compounds could modulate neurotransmitter systems involved in mood regulation and anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,2-Dimethylpent-4-yn-1-amine hydrochloride with high yield?
- Methodology : Use a multi-step synthesis approach involving amination and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) can achieve yields >80% under controlled temperatures (e.g., 160°C for initial steps, 80°C for final acidification) . Solvent selection (e.g., propylene glycol) improves reaction efficiency by stabilizing intermediates .
- Validation : Confirm intermediates via FTIR (amine stretching at ~3300 cm⁻¹) and NMR (δ 1.2–1.5 ppm for methyl groups; δ 2.5–3.0 ppm for alkyne protons) .
Q. How to safely handle this compound in laboratory settings?
- Safety Protocols :
- Use PPE: Nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .
- Neutralize acidic waste with sodium bicarbonate before disposal by certified waste handlers .
Advanced Research Questions
Q. How to resolve spectral data contradictions when characterizing intermediates?
- Analytical Strategy : Cross-validate using complementary techniques:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 158.07 for the free base) .
- NMR : Compare experimental shifts with computational predictions (e.g., DFT calculations) to distinguish structural isomers .
- XRD : Resolve ambiguities in stereochemistry by analyzing crystal structures .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Reaction Mechanism : The alkyne group in 2,2-Dimethylpent-4-yn-1-amine acts as an electron sink, stabilizing transition states during nucleophilic attacks. For example, in alkylation reactions, the tertiary amine facilitates SN2 pathways, while steric hindrance from dimethyl groups may favor elimination side-products .
- Kinetic Studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to quantify intermediates and optimize stepwise conditions .
Q. How to design stability studies for this compound under varying pH and temperature?
- Experimental Design :
- pH Stability : Incubate solutions at pH 2–12 (37°C, 24 hrs) and analyze degradation via UV-Vis (λmax ~255 nm) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C) and storage recommendations (-20°C for long-term stability) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across published protocols?
- Root Causes :
- Impurity in Starting Materials : Use GC-MS to detect contaminants (e.g., residual dimethylamine in amination steps) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but also promote side-reactions; compare with non-polar alternatives .
Application-Oriented Questions
Q. How to evaluate the compound’s potential as a pharmacophore in CNS drug development?
- Methodology :
- Receptor Binding Assays : Screen against NMDA receptors (IC50 < 1 µM suggests therapeutic relevance for Alzheimer’s, akin to memantine derivatives) .
- ADME Profiling : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates blood-brain barrier penetration) .
Q. What strategies mitigate hygroscopicity issues during formulation?
- Formulation Techniques :
- Lyophilization with cryoprotectants (e.g., trehalose) to stabilize the hydrochloride salt .
- Encapsulation in liposomes (e.g., DPPC/cholesterol) to reduce moisture uptake .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
